4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with an ethoxyphenyl group and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with Lawesson's reagent or phosphorus pentasulfide.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-ethoxybenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formylation at the 2-Position: The formyl group at the 2-position can be introduced through Vilsmeier-Haack formylation, using a Vilsmeier reagent (DMF and POCl3) to react with the thiophene derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of a thiophene-2-carboxylic acid.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions typically require strong Lewis acids like aluminum chloride (AlCl3) and reaction conditions involving elevated temperatures.
Major Products Formed:
Oxidation: 4-(4-Ethoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 4-(4-Ethoxyphenyl)thiophene-2-hydroxyl.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a building block for the development of bioactive compounds with potential biological activities.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological system .
Comparison with Similar Compounds
4-(4-Ethoxyphenyl)thiophene-2-carbaldehyde is structurally similar to other thiophene derivatives, such as 4-(4-methoxyphenyl)thiophene-2-carbaldehyde and 4-(4-hydroxyphenyl)thiophene-2-carbaldehyde. These compounds differ primarily in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The presence of the ethoxy group in this compound provides unique electronic and steric effects compared to its methoxy and hydroxy counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a candidate for further research in medicinal chemistry and other fields.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-12-5-3-10(4-6-12)11-7-13(8-14)16-9-11/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMTOCJQSZWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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